3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid
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Overview
Description
3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is a complex organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic ester group into a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group can yield a hydroxylated derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transformations that allow the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 3-Methoxypyridine-4-boronic acid
- 2-Aminopyridine-5-boronic acid pinacol ester
Uniqueness
What sets 3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions. Additionally, its stability and reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O5/c1-8(18)17-10-6-9(7-16-11(10)12(19)20)15-21-13(2,3)14(4,5)22-15/h6-7H,1-5H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXASFJQWFBMTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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